3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide and butoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thiourea . The resulting thiazole derivative can then be further modified to introduce the benzamide and butoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is studied for its therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C21H22N2O2S/c1-2-3-12-25-19-11-7-10-17(13-19)20(24)22-14-18-15-26-21(23-18)16-8-5-4-6-9-16/h4-11,13,15H,2-3,12,14H2,1H3,(H,22,24) |
InChI Key |
JPHUPINWARGELY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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